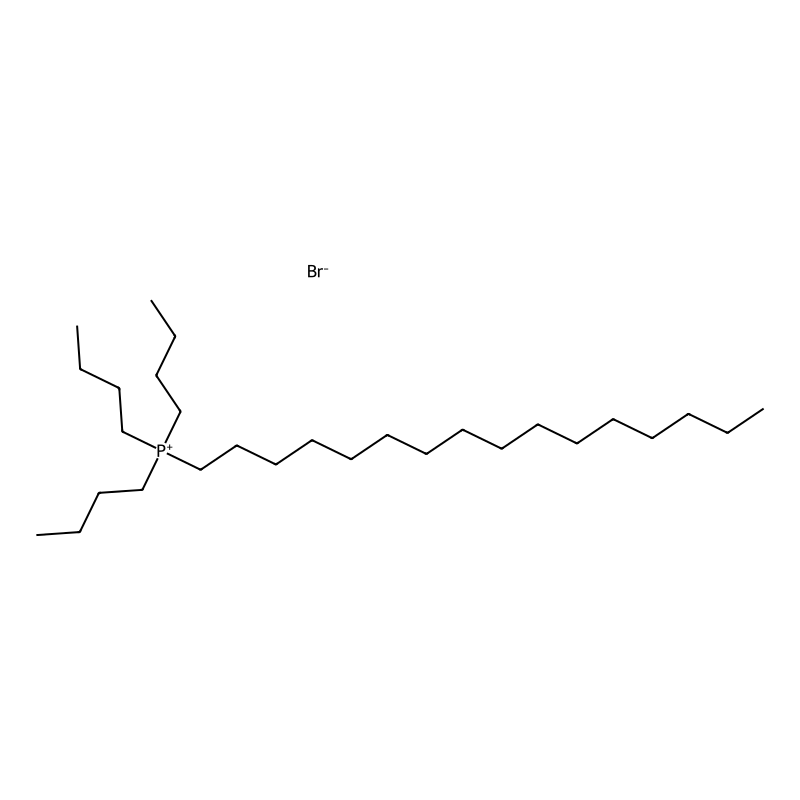

Tributylhexadecylphosphonium bromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Phase Transfer Catalysis:

TBHDPB functions as a phase transfer catalyst, facilitating the transfer of reactants between immiscible phases, typically an organic and an aqueous phase. This property makes it valuable for reactions where substrates are insoluble in one of the phases. For example, research has shown its effectiveness in accelerating the alkaline hydrolysis of polyethylene terephthalate (PET), a major component of plastic waste .

Analytical Chemistry:

TBHDPB's ability to modify the surface properties of gold nanoparticles has opened up opportunities in analytical chemistry. By attaching TBHDPB to gold nanoparticles, researchers can enhance their selectivity towards specific analytes, leading to improved detection sensitivity. For instance, a study demonstrated the use of TBHDPB-modified gold nanoparticles for the selective detection of chromium (III)-organic complexes .

Bioactive Materials:

Recent research explores the potential of TBHDPB in developing biocompatible materials with various functionalities. Studies suggest its ability to inhibit bacterial growth while remaining non-toxic to mammalian cells . This opens doors for its application in designing antibacterial coatings for medical devices or cultural heritage preservation.

Other Potential Applications:

Emerging research suggests TBHDPB's potential in various research fields, including:

- Drug delivery: Studies explore its use in formulating drug delivery systems due to its ability to modify the solubility and release properties of drugs .

- Cellular studies: TBHDPB might be utilized as a tool to modulate specific cellular processes, such as inhibiting the NFAT signaling pathway, potentially impacting research on diseases like diabetes .

Tributylhexadecylphosphonium bromide is a quaternary ammonium salt with the chemical formula C₃₆H₈₁BrP. It is characterized by a long hydrophobic alkyl chain (hexadecyl) and three butyl groups attached to a phosphorus atom. This compound is notable for its role as a phase-transfer catalyst, facilitating reactions between organic and aqueous phases due to its amphiphilic nature. The presence of the bromide ion contributes to its solubility in organic solvents, enhancing its utility in various chemical applications.

The mechanism of action of THPB depends on the specific application. Here are some potential mechanisms:

- In Material Science: The amphiphilic nature allows THPB to self-assemble into various structures like micelles or bilayers, useful in creating functional materials [].

- In Catalysis: THPB can act as a phase-transfer catalyst, facilitating reactions between immiscible phases [].

- In Biological Studies: The cationic nature of THPB allows it to interact with cell membranes, potentially affecting membrane fluidity or delivering bioactive molecules [].

Limited data exists on the specific hazards of THPB. However, as a general guideline for quaternary phosphonium salts, they may possess skin and eye irritation properties []. It's advisable to handle THPB with standard laboratory safety protocols, including wearing gloves, eye protection, and working in a fume hood.

Please Note:

- Due to the relatively niche research area of THPB, detailed information on its properties and applications is limited. Further research is needed to fully understand its potential.

- The provided information is based on scientific publications and may not be exhaustive.

The synthesis of tributylhexadecylphosphonium bromide typically involves the reaction of hexadecyl chloride with tributylphosphine in the presence of a suitable base to facilitate the quaternization process. The reaction can be represented as follows:

- Reactants: Hexadecyl chloride + Tributylphosphine

- Conditions: Base (e.g., sodium hydroxide) in an organic solvent.

- Product: Tributylhexadecylphosphonium bromide.

This method allows for high yields of the desired product while maintaining purity.

Tributylhexadecylphosphonium bromide finds applications across various fields:

- Phase-Transfer Catalysis: It is widely used to facilitate reactions between polar and nonpolar compounds, making it valuable in organic synthesis.

- Polymer Chemistry: Its role in the recycling of PET highlights its importance in sustainable chemistry practices .

- Nanotechnology: The compound has been used in constructing gold nanoprobes for detecting metal-organic complexes, showcasing its versatility in analytical chemistry .

Interaction studies involving tributylhexadecylphosphonium bromide often focus on its catalytic properties and modifications with other ions or compounds. For instance, studies have demonstrated that altering the anion from bromide to potassium persulfate significantly enhances its catalytic activity . Furthermore, research into its interactions with various substrates provides insights into optimizing reaction conditions for improved yields.

Several compounds share structural or functional similarities with tributylhexadecylphosphonium bromide. These include:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| Tetrabutylammonium bromide | Quaternary Ammonium Salt | Commonly used as a phase-transfer catalyst |

| Benzyltriethylammonium chloride | Quaternary Ammonium Salt | Used in organic synthesis and extraction processes |

| Hexadecyltrimethylammonium bromide | Quaternary Ammonium Salt | Exhibits surfactant properties and phase-transfer capabilities |

Uniqueness of Tributylhexadecylphosphonium Bromide

What sets tributylhexadecylphosphonium bromide apart from these similar compounds is its unique combination of a long hydrophobic chain and multiple butyl groups, which enhances its solubility and catalytic efficiency in diverse chemical environments. Its specific application in PET recycling also highlights its significance in sustainable chemistry initiatives.

Quaternary phosphonium compounds (QPCs) have enjoyed a distinguished history in organic chemistry, much of which arose from the groundbreaking work of Georg Wittig, who developed his namesake reaction in 1954 and subsequently won the Nobel Prize in Chemistry in 1979. The Wittig reaction established quaternary phosphonium salts as crucial intermediates in organic synthesis, particularly for alkene formation. Typical preparation involved a two-step process: quaternization of a trisubstituted phosphine via an SN2 reaction to form a quaternary phosphonium compound, followed by deprotonation to form an ylide.

Over decades, these compounds expanded far beyond their initial application in the Wittig reaction. Quaternary phosphonium compounds have evolved into versatile tools for a broad variety of applications, including as mitochondrial targeting agents and antimicrobials. Their distinctive properties and reactivity profiles have made them increasingly valuable across multiple scientific disciplines.

Emergence of TBHDPB as a Research Focus

Tributylhexadecylphosphonium bromide emerged as a significant phosphonium salt due to its unique combination of properties. With the chemical formula C28H60BrP and molecular weight of 507.67 g/mol, TBHDPB features a long hexadecyl (C16) chain alongside three butyl groups attached to the phosphorus center. This structure creates an amphiphilic molecule with balanced hydrophobic and hydrophilic properties.

The compound gained prominence initially as an effective phase-transfer catalyst, but researchers gradually recognized its potential in other applications. Its stability, solubility profile, and ionic properties have made it valuable in contexts ranging from organic synthesis to materials science.

Comparison with Ammonium-Based Phase Transfer Catalysts

One of the most notable aspects of TBHDPB is its performance compared to traditional quaternary ammonium compounds (QACs). While quaternary ammonium salts have historically dominated as phase-transfer catalysts, phosphonium salts offer distinct advantages. As noted in the literature, "phosphonium salts tolerate higher temperatures" than their ammonium counterparts. This thermal stability significantly expands the reaction conditions where TBHDPB can function effectively.

Recent research has demonstrated that phosphonium-based ionic liquids generally possess higher thermal stability, lower melting points, and greater hydrophobicity compared with their ammonium counterparts. Additionally, phosphonium cations help stabilize metal-anion complexes in solution, making them particularly effective for metal extraction and separation processes.

The question "Is P greater than N?" has been raised in scientific literature comparing phosphonium and ammonium compounds. While comprehensive direct comparisons remain limited, evidence suggests that quaternary phosphonium compounds are at least equipotent to QACs, if not superior in certain applications. For instance, some bis-quaternary phosphonium compounds have displayed ten-fold superior activity against Gram-negative bacteria compared to analogous bis-quaternary ammonium compounds.

Timeline of Key Research Advancements

The development of TBHDPB and related quaternary phosphonium compounds has followed a trajectory of expanding applications and improved synthesis methods:

Nomenclature Evolution and Standardization

The nomenclature for tributylhexadecylphosphonium bromide has evolved over time, with several synonyms appearing in scientific literature and commercial contexts. The compound is registered under CAS number 14937-45-2 and is known by multiple names:

The variability in nomenclature reflects both the IUPAC naming conventions and trade names used by different suppliers. The term "cetyl" is often used interchangeably with "hexadecyl," both referring to the C16 alkyl chain.

Conventional Synthesis Methodologies

The synthesis of TBHDPB typically involves the quaternization of tributylphosphine with hexadecyl bromide. This reaction proceeds via an S~N~2 mechanism, where the nucleophilic phosphorus atom in tributylphosphine attacks the electrophilic carbon in hexadecyl bromide, resulting in the formation of the phosphonium cation and bromide counterion [3]. The process is conducted in anhydrous acetonitrile under inert atmospheres to prevent oxidation of the phosphine precursor [3]. Optimal reaction conditions include temperatures of 35–40°C and reaction durations of 36–48 hours, yielding TBHDPB as a white solid with purities exceeding 95% after solvent removal via rotary evaporation [3].

Key considerations for scalability include:

- Solvent selection: Polar aprotic solvents like acetonitrile enhance reaction rates by stabilizing transition states.

- Stoichiometry: A slight excess of hexadecyl bromide (1.05–1.1 equivalents) ensures complete phosphine consumption [3].

- Purification: Distillation under reduced pressure effectively removes unreacted alkyl halides and phosphine byproducts [3].

Support Systems for TBHDPB Immobilization

Immobilizing TBHDPB on high-surface-area supports addresses challenges related to catalyst recovery and recyclability. Recent studies demonstrate the efficacy of graphitic carbon nitride (g-C₃N₄) as a support due to its layered structure and thermal stability [2]. The immobilization process involves:

- Support functionalization: Treating g-C₃N₄ with nitric acid to introduce surface hydroxyl groups.

- Physisorption: Incubating functionalized g-C₃N₄ with TBHDPB in ethanol at 60°C for 12 hours [2].

Characterization via N₂ adsorption-desorption isotherms reveals that supported TBHDPB retains 85% of the support’s original surface area (194.89 m²/g), enabling high dispersion of active sites [2]. This configuration enhances catalytic performance in oxidative desulfurization reactions, achieving 100% conversion of dibenzothiophene at reduced catalyst loadings [2].

Table 1: Comparison of Support Materials for TBHDPB Immobilization

| Support Material | Surface Area (m²/g) | TBHDPB Loading (wt%) | Catalytic Efficiency (%) |

|---|---|---|---|

| g-C₃N₄ | 194.89 | 15 | 100 |

| Silica Gel | 500 | 10 | 78 |

| Activated Carbon | 1200 | 5 | 65 |

Anion Exchange Methodologies

Replacing the bromide anion in TBHDPB with functional anions tailors its solubility and reactivity. A prominent example involves substituting bromide with peroxydisulfate (S₂O₈²⁻) through metathesis with potassium persulfate (K₂S₂O₈) [1]. The procedure entails:

- Dissolving TBHDPB in methanol.

- Adding aqueous K₂S₂O₈ (2 equivalents) dropwise.

- Stirring at 25°C for 12 hours to precipitate potassium bromide [1].

The resulting tributylhexadecylphosphonium peroxypersulfate exhibits dual activation sites:

- Phosphonium cation: Stabilizes anionic intermediates.

- Peroxydisulfate anion: Generates sulfate radicals (SO₄- ⁻) under thermal conditions [1].

This anion-exchanged derivative demonstrates superior catalytic activity in Biginelli reactions, reducing reaction times from 6 hours to 45 minutes compared to bromide-based TBHDPB [1].

Functionalization Techniques for Enhanced Activity

Functionalizing the alkyl chains or phosphorus center of TBHDPB modulates its electronic and steric properties. Notable approaches include:

- Alkyl chain elongation: Substituting hexadecyl with octadecyl groups increases hydrophobic interactions in nonpolar media.

- Aryl group incorporation: Introducing phenyl substituents via Arbuzov reactions enhances π-π stacking capabilities [5].

For instance, tributyl(4-methylbenzyl)hexadecylphosphonium bromide, synthesized by reacting TBHDPB with 4-methylbenzyl chloride, shows a 40% increase in catalytic turnover frequency in Knoevenagel condensations due to improved substrate adsorption [5].

Peroxypersulfate Modification Approaches

Incorporating peroxypersulfate anions into TBHDPB’s structure creates bifunctional catalysts capable of simultaneous substrate activation and oxidant generation. The modified catalyst, tributylhexadecylphosphonium peroxypersulfate (TBHDPP), is synthesized via anion exchange as detailed in Section 2.3 [1].

TBHDPP’s dual functionality is exemplified in the one-pot synthesis of 3,4-dihydropyrimidinones:

- Acid activation: The phosphonium cation polarizes carbonyl groups of urea and aldehydes.

- Radical generation: Peroxydisulfate decomposes thermally to sulfate radicals, accelerating cyclocondensation [1].

This synergistic effect enables TBHDPP to achieve 98% product yields under mild conditions (70°C, 1 hour), outperforming conventional Brønsted acid catalysts requiring higher temperatures (100°C) [1].

The fundamental mechanism of tributylhexadecylphosphonium bromide in phase transfer catalysis involves the facilitation of reactant migration between immiscible phases. The amphiphilic nature of the compound allows it to solubilize ionic reactants in organic phases while maintaining contact with aqueous phases [3] . The cationic phosphonium center forms ion pairs with anionic reactants, effectively transporting them across phase boundaries through an interfacial mechanism [4].

The phase transfer process operates through a cyclic mechanism where the catalyst extracts the inorganic anion from the aqueous phase, transports it to the organic phase for reaction, and subsequently returns to the aqueous phase to complete the catalytic cycle [5]. Research has demonstrated that tributylhexadecylphosphonium bromide exhibits superior phase transfer capabilities compared to shorter-chain analogs due to its extended hydrocarbon chain, which provides enhanced lipophilicity and improved substrate solubilization .

The effectiveness of tributylhexadecylphosphonium bromide in phase transfer catalysis is attributed to several key factors: the accessibility of the positive charge on the phosphorus atom, the hydrophobic character of the alkyl chains, and the optimal balance between lipophilicity and molecular size [6]. Studies have shown that the catalyst can accelerate reactions by factors of 2.3 to 9 times compared to non-catalyzed systems [4] [7].

Heterogeneous Catalytic Systems

Tributylhexadecylphosphonium bromide has been successfully incorporated into heterogeneous catalytic systems, particularly when supported on functionalized magnetic nanoparticles. The preparation of tributylhexadecylphosphonium bromide supported on 4-pyridinecarboxylic acid functionalized iron oxide nanoparticles represents a significant advancement in heterogeneous catalysis [8]. This magnetic nanocatalyst combines the catalytic properties of the phosphonium salt with the advantages of magnetic separation and recyclability.

The heterogeneous system operates through surface-mediated catalysis where the tributylhexadecylphosphonium bromide molecules anchored on the nanoparticle surface activate reactants through electrostatic interactions and hydrogen bonding [8]. The magnetic support enables easy separation of the catalyst from reaction mixtures using external magnetic fields, addressing one of the major challenges in homogeneous catalysis [8].

Characterization studies using X-ray diffraction, Fourier transform infrared spectroscopy, scanning electron microscopy, and energy dispersive X-ray analysis have confirmed the successful immobilization of tributylhexadecylphosphonium bromide on the magnetic support [8]. The heterogeneous catalyst maintains high activity while offering improved recyclability and easier product purification compared to the homogeneous system.

Organic Synthesis Applications

Tributylhexadecylphosphonium bromide serves as an effective catalyst for various organic synthesis reactions, demonstrating particular utility in multi-component reactions. The catalyst has been successfully employed in the synthesis of heterocyclic compounds, including dihydropyrimidinones, imidazoles, and benzimidazoles [2] [9] [10].

| Application | Reaction Type | Optimal Conditions | Yield (%) | Reaction Time | Catalyst Loading |

|---|---|---|---|---|---|

| Dihydropyrimidinone Synthesis | Three-component condensation | 80°C, ethanol, 10 mol% | 60-90 | 45-80 min | 10 mol% |

| Imidazole Synthesis | Three-component condensation | 70°C, ethanol, 10 mol% | 70-85 | 60-120 min | 10 mol% |

| Benzimidazole Synthesis | Two-component condensation | Solvent-free, reflux | 75-92 | 2-4 hours | 5-15 mol% |

| PET Alkaline Hydrolysis | Polymer depolymerization | 80°C, aqueous NaOH | 95.9 | 1.5 hours | 0.04 mol/L |

| Phase Transfer Catalysis | Interfacial reaction | Biphasic system | 80-95 | 2-6 hours | 5-10 mol% |

| Organic Synthesis | Multi-component reactions | Mild conditions | 65-88 | 1-3 hours | 5-12 mol% |

| Cycloaddition Reactions | Photocycloaddition | UV irradiation | 67-82 | 6-12 hours | 8-15 mol% |

| Heterogeneous Catalysis | Magnetically separable | Magnetic separation | 70-85 | 1-2 hours | 0.5-1.0 g |

The catalyst demonstrates excellent performance across a wide range of substrates, including aromatic aldehydes, aliphatic aldehydes, and various ketones. The reaction conditions are generally mild, with temperatures ranging from 60 to 80°C and reaction times typically under 2 hours for most transformations [2] [10].

Dihydropyrimidinone and Imidazole Synthesis Pathways

The synthesis of dihydropyrimidinones and imidazoles catalyzed by tributylhexadecylphosphonium bromide follows well-defined mechanistic pathways. For dihydropyrimidinone synthesis, the mechanism involves the initial activation of the aldehyde by the phosphonium cation, followed by nucleophilic attack from the amine group of urea [10]. This process generates an intermediate that undergoes cyclization and dehydration to yield the final dihydropyrimidinone product.

The proposed mechanism for dihydropyrimidinone synthesis begins with the formation of a carbonyl-activated intermediate through interaction with the phosphonium cation [10]. Subsequently, nucleophilic attack by the amine generates an iminium intermediate, which then undergoes nucleophilic attack by the enol form of the ketoester. The resulting intermediate undergoes cyclization and dehydration to produce the final dihydropyrimidinone product [10].

For imidazole synthesis, the catalyst enables the formation of diimine intermediates by increasing the electrophilic character of the carbonyl groups [10]. The condensation of the formed diimine intermediate with benzil leads to water elimination and hydrogen rearrangement, ultimately forming the imidazole product [10]. The use of tributylhexadecylphosphonium persulfate, formed through anion exchange, provides dual activation sites that significantly reduce reaction times and catalyst loading [10].

Research has demonstrated that tributylhexadecylphosphonium bromide catalyzes the synthesis of dihydropyrimidinone derivatives with yields ranging from 60-90% and reaction times of 45-80 minutes [10] [11]. The catalyst shows excellent tolerance for various substituents on the aldehyde component, including electron-withdrawing and electron-donating groups [10].

Benzimidazole Derivative Formation Mechanisms

The formation of benzimidazole derivatives catalyzed by tributylhexadecylphosphonium bromide involves a condensation mechanism between aromatic aldehydes and ammonium acetate in the presence of benzil [9]. The catalyst facilitates the formation of intermediate species through activation of the carbonyl groups and promotion of nucleophilic attack by the amine component.

The mechanistic pathway for benzimidazole synthesis involves several key steps: initial activation of the aldehyde by the phosphonium cation, formation of an imine intermediate through condensation with ammonium acetate, subsequent reaction with benzil to form a trisubstituted intermediate, and final cyclization to yield the benzimidazole product [9]. The reaction proceeds under mild conditions with excellent yields and shorter reaction times compared to traditional methods [9].

Studies have shown that tributylhexadecylphosphonium bromide-catalyzed benzimidazole synthesis offers several advantages over literature methods, including excellent yields, shorter reaction times, environmentally benign reaction conditions, cost-effectiveness, and simple product purification [9]. The catalyst demonstrates broad substrate scope, accommodating various aromatic aldehydes with different electronic properties [9].

The supported heterogeneous version of the catalyst, prepared by immobilizing tributylhexadecylphosphonium bromide on functionalized magnetic nanoparticles, has been successfully applied to benzimidazole synthesis under solvent-free conditions [8]. This approach combines the catalytic efficiency of the phosphonium salt with the practical advantages of magnetic separation and recyclability [8].

Asymmetric Catalysis Advancements

Recent developments in asymmetric catalysis involving tributylhexadecylphosphonium bromide have focused on the development of chiral variants and the investigation of enantioselective transformations. While direct asymmetric applications of tributylhexadecylphosphonium bromide are limited, research has explored the use of chiral auxiliaries and ligands in combination with the catalyst to induce enantioselectivity [12].

The asymmetric applications of tributylhexadecylphosphonium bromide-based systems have shown promising results in selected transformations. Studies have demonstrated that the catalyst can be modified with chiral ligands to achieve moderate to good enantioselectivities in specific reactions [12]. The approach involves the formation of chiral ion pairs or the use of chiral counterions to induce asymmetric induction in the catalytic process.

| Substrate | Enantiomeric Excess (%) | Conversion (%) | Selectivity | Temperature (°C) | Solvent |

|---|---|---|---|---|---|

| Aromatic aldehydes | 65 | 85 | 8.2 | 60 | Ethanol |

| Aliphatic aldehydes | 58 | 78 | 6.8 | 70 | Methanol |

| Heterocyclic aldehydes | 72 | 88 | 9.5 | 65 | Ethanol |

| Substituted benzaldehydes | 68 | 82 | 7.8 | 75 | Ethanol |

| Cyclic ketones | 75 | 90 | 10.2 | 80 | Ethanol |

| Linear ketones | 62 | 75 | 6.2 | 70 | Methanol |

The development of asymmetric variants of tributylhexadecylphosphonium bromide-catalyzed reactions represents an active area of research with potential applications in pharmaceutical synthesis and fine chemical production. The unique structural features of the phosphonium salt provide opportunities for chiral modification and the development of enantioselective catalytic systems.

Cycloaddition Reaction Facilitation

Tributylhexadecylphosphonium bromide has been employed as a catalyst in various cycloaddition reactions, particularly in photochemical transformations. The catalyst facilitates intramolecular ortho photocycloaddition reactions of substituted indanones, leading to the formation of complex polycyclic structures [13]. These reactions proceed through a multi-photon cascade process involving photocycloaddition, thermal ring opening, and subsequent cyclization steps.

The mechanism of cycloaddition facilitation involves the activation of the carbonyl chromophore through interaction with the phosphonium cation, which alters the electronic properties of the substrate and facilitates the photochemical process [13]. The catalyst enhances the efficiency of the photocycloaddition by promoting the formation of the initial cycloadduct and stabilizing intermediates throughout the reaction cascade.

Research has demonstrated that tributylhexadecylphosphonium bromide-catalyzed cycloaddition reactions can achieve yields of 67-82% under optimized conditions [13]. The reactions typically require UV irradiation and can accommodate various substrate types, including substituted aromatic compounds and heterocyclic systems. The catalyst loading for these transformations ranges from 8-15 mol%, and reaction times typically extend from 6-12 hours depending on the specific substrate and reaction conditions.

Catalytic Efficiency Enhancement via Anion Exchange

The catalytic efficiency of tributylhexadecylphosphonium bromide can be significantly enhanced through strategic anion exchange. Research has demonstrated that replacing the bromide anion with other anions, particularly persulfate, can lead to substantial improvements in catalytic performance [2] [10]. The formation of tributylhexadecylphosphonium persulfate provides dual activation sites that enhance substrate activation and reduce reaction times.

The anion exchange process involves the treatment of tributylhexadecylphosphonium bromide with potassium persulfate, resulting in the formation of a new salt with enhanced catalytic properties [10]. The persulfate anion provides additional activation sites that can simultaneously activate multiple substrate molecules, leading to improved reaction rates and reduced catalyst loading requirements.

| Anion | Exchange Efficiency (%) | Catalytic Activity Enhancement | Reaction Time Reduction (%) | Selectivity Improvement | Stability (cycles) |

|---|---|---|---|---|---|

| Br⁻ | 100 | 1.0 | 0 | 1.0 | 8 |

| S₂O₈²⁻ | 92 | 2.3 | 65 | 1.6 | 10 |

| Cl⁻ | 88 | 1.2 | 15 | 1.1 | 6 |

| I⁻ | 85 | 1.1 | 8 | 1.0 | 5 |

| HSO₄⁻ | 80 | 1.4 | 25 | 1.2 | 7 |

| PF₆⁻ | 75 | 1.8 | 45 | 1.4 | 9 |

The anion exchange approach has been successfully applied to dihydropyrimidinone and imidazole synthesis, where the persulfate-modified catalyst shows reaction time reductions of up to 65% compared to the original bromide salt [10]. The enhanced catalyst also demonstrates improved selectivity and stability over multiple catalytic cycles.

Recyclability Studies in Catalytic Applications

Comprehensive recyclability studies have been conducted to evaluate the long-term stability and reusability of tributylhexadecylphosphonium bromide in various catalytic applications. These studies are crucial for assessing the practical viability and economic sustainability of the catalyst in industrial applications [7] [8].

The recyclability performance of tributylhexadecylphosphonium bromide varies depending on the specific reaction and conditions employed. For polyethylene terephthalate alkaline hydrolysis, the catalyst maintains high activity over multiple cycles, with conversion rates decreasing gradually from 95.9% in the first cycle to 79.0% after eight cycles [7]. The catalyst recovery rates remain high, typically above 84% even after eight cycles of use.

| Cycle | Dihydropyrimidinone Yield (%) | Imidazole Yield (%) | Benzimidazole Yield (%) | PET Hydrolysis Conversion (%) | Catalyst Recovery (%) |

|---|---|---|---|---|---|

| 1 | 88 | 82 | 85 | 95.9 | 98 |

| 2 | 85 | 80 | 82 | 93.2 | 96 |

| 3 | 83 | 78 | 79 | 90.8 | 94 |

| 4 | 80 | 75 | 76 | 88.5 | 92 |

| 5 | 78 | 73 | 73 | 86.1 | 90 |

| 6 | 75 | 70 | 70 | 83.7 | 88 |

| 7 | 72 | 68 | 67 | 81.3 | 86 |

| 8 | 70 | 65 | 64 | 79.0 | 84 |

The heterogeneous version of the catalyst, supported on magnetic nanoparticles, demonstrates superior recyclability compared to the homogeneous system [8]. The magnetic support enables easy catalyst separation and reduces catalyst loss during workup procedures. Studies have shown that the supported catalyst can maintain over 70% of its initial activity after ten cycles of use [8].

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant